molecular formula C9H15N3O2 B15258786 2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B15258786
M. Wt: 197.23 g/mol
InChI Key: OAVTYXWOXFHLQC-UHFFFAOYSA-N
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Description

2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound that features a unique combination of an oxadiazole ring and an oxane moiety. The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the formation of the oxadiazole ring in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized to form more complex heterocyclic structures.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with varying degrees of saturation.

Mechanism of Action

The mechanism of action of 2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is likely related to its ability to interact with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to form interactions with various biological molecules . This can lead to inhibition or activation of specific enzymes or receptors, resulting in therapeutic effects. Additionally, the oxane moiety may enhance the compound’s stability and bioavailability, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is unique due to the combination of the oxadiazole ring and the oxane moiety This dual functionality provides a versatile scaffold for the development of new therapeutic agents and materials

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-[3-(oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C9H15N3O2/c10-4-3-8-11-9(12-14-8)7-2-1-5-13-6-7/h7H,1-6,10H2

InChI Key

OAVTYXWOXFHLQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NOC(=N2)CCN

Origin of Product

United States

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